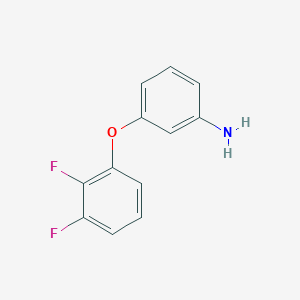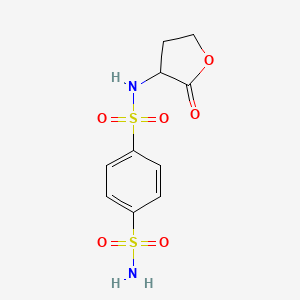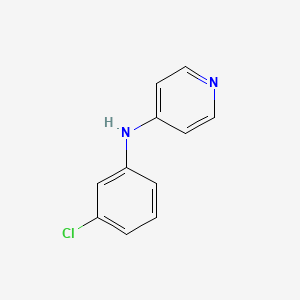![molecular formula C34H46O17 B12433999 bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Militarine is a glycosidic compound primarily found in the tubers of Bletilla striata, a perennial herb within the Orchidaceae family . It is known for its diverse pharmacological properties, including neuroprotective effects, anti-inflammatory properties, and potential to improve cognitive impairment . Militarine is a monomer molecule with abundant and distinctive biological properties, making it a significant secondary metabolite in Bletilla striata .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of militarine involves the use of sodium acetate and salicylic acid as elicitors in the suspension-cultured callus of Bletilla striata . Acetate ions have been found to promote militarine synthesis, while salicylic acid has an inhibitory effect . The synthesis process also involves the use of regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate .
Industrial Production Methods
For industrial production, the biosynthesis of militarine can be enhanced through the modulation of specific metabolic pathways and gene expression changes . The use of integrated metabolomics and transcriptomics has provided insights into the regulatory mechanisms of militarine biosynthesis, which can be leveraged to improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
Militarine undergoes various chemical reactions, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These reactions are crucial for its metabolism and biological activity.
Common Reagents and Conditions
The common reagents used in the reactions involving militarine include formic acid, methanol, and acetonitrile . The conditions for these reactions typically involve acidification of plasma with formic acid and protein precipitation with methanol .
Major Products Formed
The major products formed from the reactions of militarine include gastrodin, isobutylmalic acid, and gymnoside I . These metabolites are rapidly transformed from militarine and play a significant role in its pharmacological effects .
Scientific Research Applications
Militarine has a wide range of scientific research applications in various fields:
Mechanism of Action
Militarine exerts its effects through various molecular targets and pathways. It has been shown to influence the central nervous system, providing neuroprotection, improving learning and memory, and enhancing intelligence . The proposed metabolic pathways of militarine include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways are crucial for its metabolism and biological activity.
Comparison with Similar Compounds
Militarine is unique due to its diverse pharmacological properties and its role as a lead compound in secondary metabolites of Bletilla striata . Similar compounds include other glucosyloxybenzyl esters such as gastrodin, which also exhibit neuroprotective effects and are involved in similar metabolic pathways . The comparison highlights militarine’s distinctive ability to improve cognitive functions and its potential for treating a wide range of medical conditions .
Properties
Molecular Formula |
C34H46O17 |
|---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate |
InChI |
InChI=1S/C34H46O17/c1-3-17(2)34(45,33(44)47-16-19-6-10-21(11-7-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-4-8-20(9-5-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h4-11,17,22-23,25-32,35-36,38-43,45H,3,12-16H2,1-2H3/t17?,22-,23-,25-,26-,27+,28+,29-,30-,31?,32?,34?/m1/s1 |
InChI Key |
WFSMNDNEVWZAJA-CVUGGEDVSA-N |
Isomeric SMILES |
CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)
![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

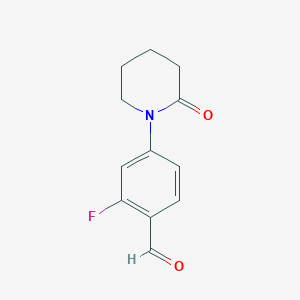
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
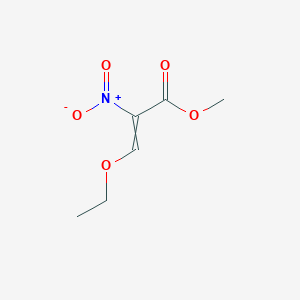
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
